molecular formula C8H13O4- B8813389 mono-tert-Butyl succinate

mono-tert-Butyl succinate

Cat. No.: B8813389
M. Wt: 173.19 g/mol
InChI Key: PCOCFIOYWNCGBM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-tert-Butyl succinate is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction involves the esterification of succinic anhydride with tert-butyl alcohol, facilitated by the presence of catalysts and solvents.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Mono-tert-Butyl succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form succinic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Succinic acid and its derivatives.

    Reduction: this compound alcohol.

    Substitution: Various substituted succinate esters.

Scientific Research Applications

Mono-tert-Butyl succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of mono-tert-Butyl succinate involves its interaction with specific molecular targets. As an inhibitor of α-chymotrypsin, it binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity . The ester group in the compound plays a crucial role in its binding affinity and inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

  • Mono-ethyl succinate
  • Di-tert-butyl succinate
  • Mono-tert-butyl malonate

Uniqueness

Mono-tert-Butyl succinate is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Compared to mono-ethyl succinate, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Di-tert-butyl succinate, on the other hand, has two ester groups, making it more reactive in certain conditions.

Properties

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1

InChI Key

PCOCFIOYWNCGBM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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